molecular formula C20H14N2O5 B7822796 C.I. Disperse Blue 35 CAS No. 31529-83-6

C.I. Disperse Blue 35

Cat. No.: B7822796
CAS No.: 31529-83-6
M. Wt: 362.3 g/mol
InChI Key: OXLITIGRBOEDEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

C.I. Disperse Blue 35 is synthesized through a series of chemical reactions starting from 1,8-dihydroxyanthraquinone. The synthetic route typically involves nitration, reduction, and methylation steps . The nitration of 1,8-dihydroxyanthraquinone produces 1,8-dinitro-4,5-dihydroxyanthraquinone, which is then reduced to 1,8-diamino-4,5-dihydroxyanthraquinone. Finally, methylation of the amino groups yields C.I. Disperse Blue 35 .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the nitration, reduction, and methylation reactions are carried out under controlled conditions. The process requires precise temperature control, appropriate catalysts, and efficient purification steps to ensure high yield and purity of the final product .

Comparison with Similar Compounds

C.I. Disperse Blue 35 is compared with other anthraquinone-based dyes such as C.I. Disperse Blue 257 and C.I. Disperse Blue 165:1 . While all these dyes share similar chromophore structures, C.I. Disperse Blue 35 is unique in its specific substitution pattern, which imparts distinct dyeing properties and reactivity .

List of Similar Compounds

Properties

IUPAC Name

1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5/c21-11-5-6-12(24)15-14(11)19(26)16-13(25)7-10(18(22)17(16)20(15)27)8-1-3-9(23)4-2-8/h1-7,23-25H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLITIGRBOEDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073394
Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione
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Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13716-91-1, 12222-75-2, 12222-78-5, 31529-83-6
Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione
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Record name Disperse Blue 35
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Record name C.I. Disperse Blue 73
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Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone
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Record name 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)-
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Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione
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Record name 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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